molecular formula C25H25NO5S2 B12718649 Ethyl 4-hydroxy-2-methyl-8-((4-methylphenyl)sulfonyl)-3-phenyl-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate CAS No. 54805-51-5

Ethyl 4-hydroxy-2-methyl-8-((4-methylphenyl)sulfonyl)-3-phenyl-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate

Cat. No.: B12718649
CAS No.: 54805-51-5
M. Wt: 483.6 g/mol
InChI Key: GMGDELRQOPOUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-2-methyl-8-((4-methylphenyl)sulfonyl)-3-phenyl-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate is a complex organic compound that belongs to the class of thienoazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienoazepine Core: This step involves the cyclization of a suitable precursor to form the thienoazepine ring.

    Introduction of Functional Groups:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonyl group may yield a thiol.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thienoazepines: Compounds with a similar thienoazepine core structure.

    Sulfonyl-Substituted Compounds: Compounds with similar sulfonyl functional groups.

    Phenyl-Substituted Compounds: Compounds with similar phenyl groups.

Uniqueness

The uniqueness of Ethyl 4-hydroxy-2-methyl-8-((4-methylphenyl)sulfonyl)-3-phenyl-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

54805-51-5

Molecular Formula

C25H25NO5S2

Molecular Weight

483.6 g/mol

IUPAC Name

ethyl 4-hydroxy-2-methyl-8-(4-methylphenyl)sulfonyl-3-phenyl-6,7-dihydrothieno[2,3-b]azepine-5-carboxylate

InChI

InChI=1S/C25H25NO5S2/c1-4-31-25(28)20-14-15-26(33(29,30)19-12-10-16(2)11-13-19)24-22(23(20)27)21(17(3)32-24)18-8-6-5-7-9-18/h5-13,27H,4,14-15H2,1-3H3

InChI Key

GMGDELRQOPOUIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N(CC1)S(=O)(=O)C3=CC=C(C=C3)C)SC(=C2C4=CC=CC=C4)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.